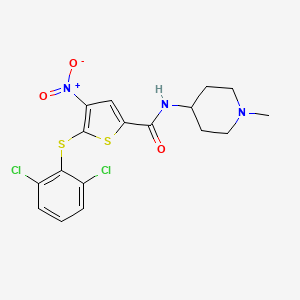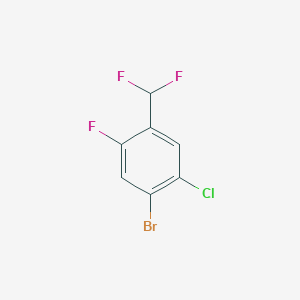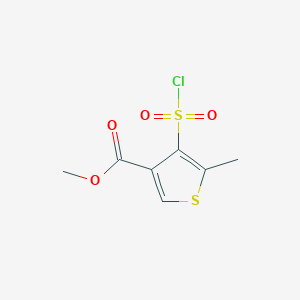
5-((2,6-Dichlorophenyl)thio)-n-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2,6-Dichlorophenyl)thio)-n-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring substituted with a nitro group, a carboxamide group, and a 2,6-dichlorophenylthio group, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,6-Dichlorophenyl)thio)-n-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiophene Ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Nitro Group: Nitration of the thiophene ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 2,6-Dichlorophenylthio Group: This step involves the nucleophilic substitution of a suitable thiophene derivative with 2,6-dichlorobenzenethiol.
Formation of the Carboxamide Group: This can be achieved through the reaction of the corresponding carboxylic acid derivative with an amine, such as 1-methylpiperidine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the nitro group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines.
Substitution: Products may include various substituted thiophenes.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving thiophene derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure, which may interact with biological targets.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of 5-((2,6-Dichlorophenyl)thio)-n-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide is not well-documented. based on its structure, it may interact with biological targets through:
Binding to Receptors: The compound may bind to specific receptors in the body, leading to a biological response.
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting biochemical pathways.
Interaction with DNA/RNA: The compound may interact with genetic material, affecting gene expression.
類似化合物との比較
Similar Compounds
2,6-Dichlorophenylthiophene Derivatives: Compounds with similar structures but different substituents on the thiophene ring.
Nitrothiophene Carboxamides: Compounds with similar functional groups but different aromatic substituents.
Uniqueness
5-((2,6-Dichlorophenyl)thio)-n-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide is unique due to the combination of its functional groups and the specific arrangement of atoms, which may confer unique chemical and biological properties not found in similar compounds.
特性
分子式 |
C17H17Cl2N3O3S2 |
|---|---|
分子量 |
446.4 g/mol |
IUPAC名 |
5-(2,6-dichlorophenyl)sulfanyl-N-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O3S2/c1-21-7-5-10(6-8-21)20-16(23)14-9-13(22(24)25)17(26-14)27-15-11(18)3-2-4-12(15)19/h2-4,9-10H,5-8H2,1H3,(H,20,23) |
InChIキー |
DSKVXMHNKGVAOI-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(S2)SC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)









![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)
